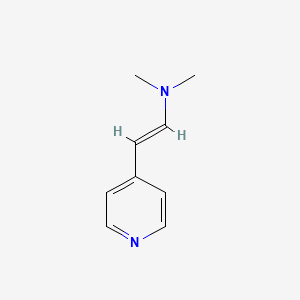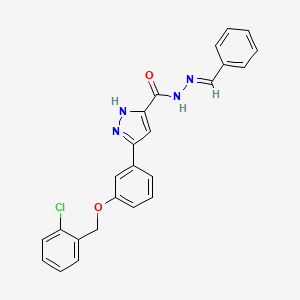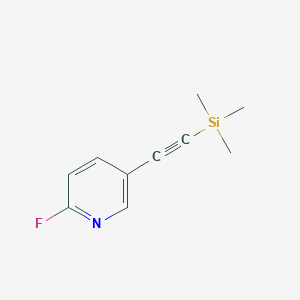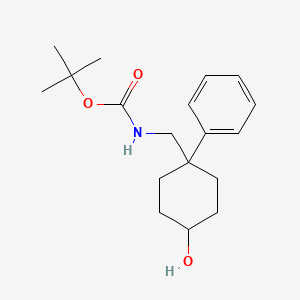
Acetylcholine chloride, suitable for cell culture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylcholine chloride is a chemical compound with the molecular formula (CH3)3N+CH2CH2OCOCH3Cl-. It is a neurotransmitter that plays a crucial role in the nervous system by transmitting signals across nerve synapses. The European Pharmacopoeia (EP) Reference Standard for acetylcholine chloride ensures the quality and consistency of this compound for use in laboratory tests and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetylcholine chloride can be synthesized through the reaction of choline with acetyl chloride. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the acetyl chloride. The process involves the following steps:
- Choline is dissolved in an anhydrous solvent such as dichloromethane.
- Acetyl chloride is added dropwise to the choline solution while maintaining a low temperature to control the reaction rate.
- The reaction mixture is stirred for several hours to ensure complete acetylation of choline.
- The product, acetylcholine chloride, is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods: Industrial production of acetylcholine chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the standards set by the European Pharmacopoeia .
Analyse Des Réactions Chimiques
Types of Reactions: Acetylcholine chloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, acetylcholine chloride hydrolyzes to form choline and acetic acid.
Oxidation: Acetylcholine chloride can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: The chloride ion in acetylcholine chloride can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as hydroxide ions or other halide ions.
Major Products Formed:
Hydrolysis: Choline and acetic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Acetylcholine derivatives with different anions.
Applications De Recherche Scientifique
Acetylcholine chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its role as a neurotransmitter in the nervous system and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as Alzheimer’s disease, myasthenia gravis, and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
Acetylcholine chloride exerts its effects by interacting with cholinergic receptors in the nervous system. It binds to nicotinic and muscarinic receptors, leading to the activation of various signaling pathways. The cholinergic anti-inflammatory mechanism is mediated by the interaction of acetylcholine with α7n cholinoreceptors on monocytes, macrophages, and neutrophils. This interaction decreases the levels of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
Comparaison Avec Des Composés Similaires
Choline chloride: A precursor to acetylcholine, used in the synthesis of acetylcholine chloride.
Acetylcholine bromide: Similar to acetylcholine chloride but with a bromide ion instead of a chloride ion.
Acetylcholine iodide: Another similar compound with an iodide ion instead of a chloride ion.
Uniqueness: Acetylcholine chloride is unique due to its specific role as a neurotransmitter and its ability to interact with both nicotinic and muscarinic receptors. This dual interaction allows it to modulate various physiological processes, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C7H17ClNO2+ |
|---|---|
Poids moléculaire |
182.67 g/mol |
Nom IUPAC |
2-acetyloxyethyl(trimethyl)azanium;hydrochloride |
InChI |
InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1; |
Clé InChI |
JUGOREOARAHOCO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC[N+](C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-(3-Hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12042660.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B12042666.png)



![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12042692.png)
![4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12042693.png)
![5-{3-heptadecyl-4-[(E)-(2-hydroxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12042698.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042703.png)

![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12042708.png)


